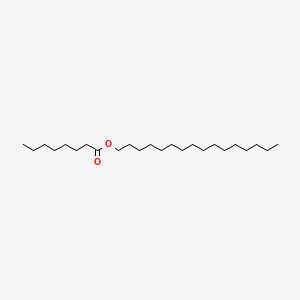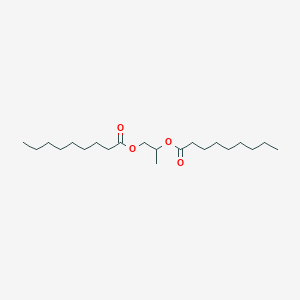
2,2',3,3',4,5-Hexachlorobiphenyl
Übersicht
Beschreibung
2,2',3,3',4,5-Hexachlorobiphenyl (HCB) is a persistent organic pollutant (POP) that has been widely used in industrial applications such as pesticides, wood preservatives, and electrical insulation since the 1940s. It is a polychlorinated biphenyl (PCB) compound and is highly lipophilic, meaning it accumulates in the food chain and has been found in the environment, animals, and humans. HCB has been linked to a number of adverse health effects, including cancer, reproductive, and neurological effects.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 2,2’,3,3’,4,5-Hexachlorobiphenyl Applications in Scientific Research
2,2’,3,3’,4,5-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) with various applications in scientific research. Below is a detailed analysis of its unique applications across different fields:
Environmental Monitoring
2,2’,3,3’,4,5-Hexachlorobiphenyl: is often used as a marker in environmental monitoring studies due to its persistence and bioaccumulation in ecosystems. Researchers track its presence in soil, water, and wildlife to assess the spread and impact of PCBs in the environment.
Toxicological Studies
This compound serves as a model for studying the toxicological effects of PCBs on living organisms. It helps in understanding the mechanisms of PCB-induced toxicity, including endocrine disruption and carcinogenesis.
Chemical Analysis Method Development
Scientists use 2,2’,3,3’,4,5-Hexachlorobiphenyl to develop and refine analytical methods for detecting PCBs. These methods are crucial for monitoring PCB levels in food products and the environment.
Bioremediation Research
Research into bioremediation techniques often utilizes this compound to evaluate the effectiveness of various microorganisms and plants in degrading PCBs, aiming to find sustainable ways to clean up contaminated sites.
Material Science
In material science, 2,2’,3,3’,4,5-Hexachlorobiphenyl is used to study the properties of PCBs in different matrices and their interactions with other substances, which is essential for developing materials that can resist or contain PCB contamination.
Pharmacokinetics and Metabolism
The compound is instrumental in pharmacokinetic studies to understand how PCBs are absorbed, distributed, metabolized, and excreted in biological systems.
Photocatalytic Degradation Studies
Studies on photocatalytic degradation utilize this PCB to explore the breakdown of persistent organic pollutants under various conditions, which is vital for developing new environmental cleanup technologies .
Wirkmechanismus
Target of Action
The primary target of 2,2’,3,3’,4,5-Hexachlorobiphenyl is the PER1 gene . This gene plays a crucial role in maintaining the circadian rhythm in organisms .
Mode of Action
2,2’,3,3’,4,5-Hexachlorobiphenyl interacts with its target by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction leads to changes in the expression of the PER1 gene, which can disrupt the normal circadian rhythm .
Biochemical Pathways
It is known that the compound can interfere with the normal functioning of thecircadian rhythm pathway . The downstream effects of this interference can lead to a variety of health issues, including sleep disorders and metabolic disruptions .
Pharmacokinetics
Like other polychlorinated biphenyls (pcbs), it is known to belipophilic and can accumulate in fatty tissues . This property can significantly impact the compound’s bioavailability and its potential to cause long-term health effects .
Result of Action
The molecular and cellular effects of 2,2’,3,3’,4,5-Hexachlorobiphenyl’s action are complex and can vary depending on the specific biological context. One of the key effects is thedisruption of the normal circadian rhythm due to the repression of the PER1 gene . This can lead to a range of health problems, including sleep disorders, metabolic disruptions, and potentially even cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,4,5-Hexachlorobiphenyl. For example, the compound’s lipophilic nature means that it can accumulate in fatty tissues, which can increase its persistence in the environment . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to interact with its target .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-7-3-1-2-5(9(7)15)6-4-8(14)11(17)12(18)10(6)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQKIXKPMJTUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073554 | |
| Record name | 2,2',3,3',4,5-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,5-Hexachlorobiphenyl | |
CAS RN |
55215-18-4 | |
| Record name | PCB 129 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55215-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,3',4,5-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055215184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DEW864NXU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















